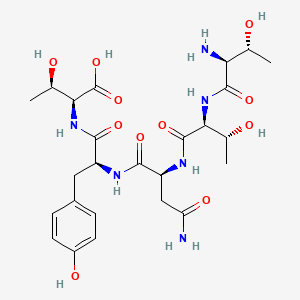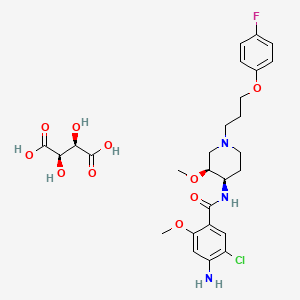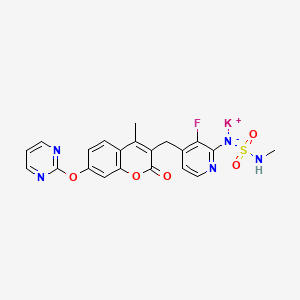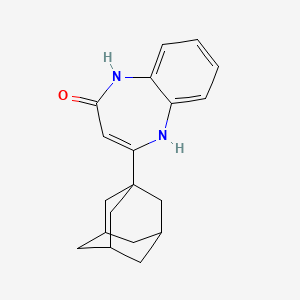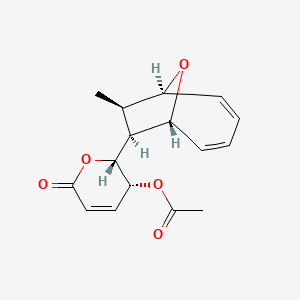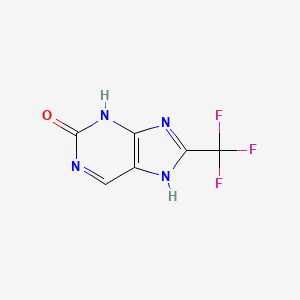
Allyl dimethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl dimethylhexanoate is an organic compound with the chemical formula C({11})H({20})O(_{2}). It is an ester formed from allyl alcohol and dimethylhexanoic acid. This compound is known for its fruity odor and is often used in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Allyl dimethylhexanoate can be synthesized through esterification, where allyl alcohol reacts with dimethylhexanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the esterification process is scaled up using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming epoxides or aldehydes depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The allyl group can participate in nucleophilic substitution reactions, where the allyl group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and osmium tetroxide (OsO(_4)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used.
Substitution: Nucleophiles like halides (Cl(^-), Br(^-)) or amines (NH(_2)) can be used under basic conditions.
Major Products:
Oxidation: Epoxides or aldehydes.
Reduction: Alcohols.
Substitution: Allyl-substituted compounds.
Aplicaciones Científicas De Investigación
Allyl dimethylhexanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyl groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance and flavor industries due to its fruity aroma.
Mecanismo De Acción
The mechanism of action of allyl dimethylhexanoate largely depends on its application. In biological systems, the ester bond can be hydrolyzed by esterases, releasing allyl alcohol and dimethylhexanoic acid. These metabolites can then interact with various molecular targets, potentially affecting cellular pathways.
Comparación Con Compuestos Similares
Allyl acetate: Another ester with a similar allyl group but different acid component.
Allyl butyrate: Similar ester with a shorter carbon chain in the acid component.
Allyl caproate: Similar ester with a different acid component.
Uniqueness: Allyl dimethylhexanoate is unique due to its specific combination of allyl alcohol and dimethylhexanoic acid, which imparts distinct chemical properties and a unique fruity aroma. This makes it particularly valuable in the fragrance and flavor industries compared to other allyl esters.
Propiedades
Número CAS |
94247-77-5 |
|---|---|
Fórmula molecular |
C11H20O2 |
Peso molecular |
184.27 g/mol |
Nombre IUPAC |
prop-2-enyl 2,2-dimethylhexanoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(3,4)10(12)13-9-6-2/h6H,2,5,7-9H2,1,3-4H3 |
Clave InChI |
RWRYSHLZUMOHBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(C)C(=O)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


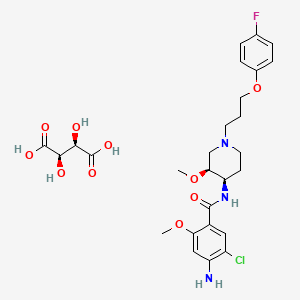
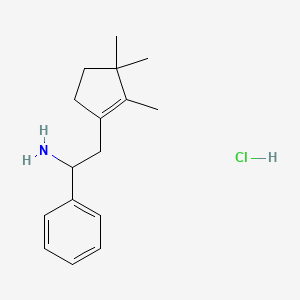

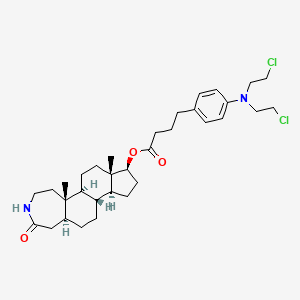
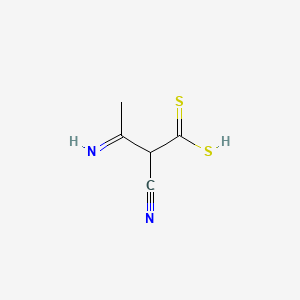
![2-hydroxypropane-1,2,3-tricarboxylic acid;(9E)-15-(2-pyrrolidin-1-ylethoxy)-7,12,26-trioxa-19,21,24-triazatetracyclo[18.3.1.12,5.114,18]hexacosa-1(24),2,4,9,14,16,18(25),20,22-nonaene](/img/structure/B12788472.png)
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one](/img/structure/B12788474.png)
